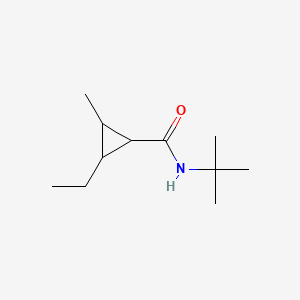
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring substituted with tert-butyl, ethyl, and methyl groups, along with a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of tert-butyl nitrite with nitriles and water under mild conditions . Another method includes the use of tert-butyl acetate with nitriles in the presence of oxalic acid dihydrate . These reactions typically proceed under solvent-free conditions and utilize catalysts such as sulfated polyborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These methods ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oxalic acid dihydrate, and tert-butyl nitrite . Reaction conditions often involve mild temperatures and solvent-free environments to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exhibiting antifungal activity . The compound’s effects are mediated through its binding to enzymes and receptors involved in these pathways.
相似化合物的比较
Similar Compounds
Similar compounds to N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide include:
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of reactions and applications, making it a valuable compound in various scientific fields .
属性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
N-tert-butyl-2-ethyl-3-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H21NO/c1-6-8-7(2)9(8)10(13)12-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13) |
InChI 键 |
JEACVTHLHUIHCL-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C1C(=O)NC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374306.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374308.png)
![6-(1-Naphthyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374312.png)
![2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)
![N-[2-phenyl-5-(1H-pyrazol-3-yl)-2H-1,2,3-triazol-4-yl]acetamide](/img/structure/B13374317.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)
![10,12-dimethyl-N-(3-methylphenyl)-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13374375.png)
![4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374400.png)
![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
